1-Chloro-4H-octafluorobutane

Vue d'ensemble

Description

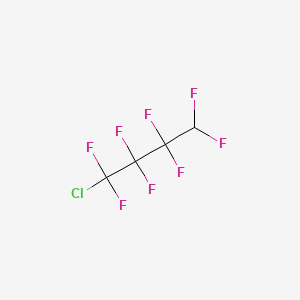

1-Chloro-4H-octafluorobutane is a fluorinated organic compound with the molecular formula C4HClF8. It is a member of the perfluorinated compounds family, known for their unique chemical properties and applications in various fields.

Méthodes De Préparation

The synthesis of 1-Chloro-4H-octafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method includes the reaction of 1-chlorobutane with elemental fluorine under controlled conditions. Industrial production often employs high-pressure and high-temperature reactors to ensure complete fluorination and high yield.

Analyse Des Réactions Chimiques

1-Chloro-4H-octafluorobutane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form various fluorinated butane derivatives.

Oxidation Reactions: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .

Applications De Recherche Scientifique

1-Chloro-4H-octafluorobutane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.

Industry: It is used in the production of fluoropolymers and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism by which 1-Chloro-4H-octafluorobutane exerts its effects is primarily through its interaction with other molecules. Its high electronegativity and stability allow it to form strong bonds with other atoms, making it a valuable compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which it is used .

Comparaison Avec Des Composés Similaires

1-Chloro-4H-octafluorobutane can be compared with other similar compounds such as:

1,1,2,2,3,3,4,4-Octafluorobutane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of chlorine, which affects its reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.

Activité Biologique

1-Chloro-4H-octafluorobutane (CAS No. 423-31-4) is a fluorinated organic compound with significant chemical properties and potential biological activities. This article reviews the available literature regarding its biological activity, including its effects on human health, environmental implications, and potential applications in scientific research.

This compound has the molecular formula and is characterized by its high fluorine content, which influences its reactivity and interactions with biological systems. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 50-52 °C |

| Density | 1.607 g/cm³ |

| Molecular Weight | 202.03 g/mol |

Toxicological Profile

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure . These findings necessitate caution when handling the compound in laboratory settings.

Key Toxicological Findings:

- Skin Irritation: Classified as Category 2 (Causes skin irritation).

- Eye Irritation: Classified as Category 2A (Causes serious eye irritation).

- Respiratory Irritation: Classified as Category 3 (May cause respiratory irritation).

Environmental Impact

The environmental persistence of fluorinated compounds like this compound raises concerns regarding their potential bioaccumulation and toxicity to aquatic life. Studies on perfluoroalkyl substances (PFAS), which share similar characteristics, have shown adverse effects on wildlife and ecosystems .

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, several studies on related compounds provide insights into its potential biological activity:

- Fluorinated Compounds in Cancer Research:

- Toxicity Assessments:

- Environmental Case Studies:

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-Chloro-4H-octafluorobutane in laboratory settings?

- Methodological Answer : Due to its structural similarity to chlorinated hydrocarbons, standard safety measures for volatile fluorocarbons apply. Use flame-resistant lab equipment, avoid open flames, and ensure proper ventilation. Wear nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Ground all containers to prevent static discharge, as flammable vapors may form explosive mixtures with air . For spills, absorb with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to assess purity, coupled with NMR and NMR to confirm fluorination patterns and carbon backbone integrity. Compare spectral data with reference libraries (e.g., CAS 423-31-4) . Fourier-transform infrared spectroscopy (FTIR) can further validate functional groups, such as C-F and C-Cl bonds .

Q. What synthetic routes are available for this compound, and how are side reactions minimized?

- Methodological Answer : A common method involves radical chlorination of perfluorobutane derivatives under UV light, using Cl or SOCl as chlorinating agents. To suppress over-chlorination, maintain stoichiometric control and low reaction temperatures (e.g., 0–10°C). Post-synthesis purification via fractional distillation under reduced pressure isolates the target compound .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of 1-Chloro-4H-ooctafluorobutane?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-Cl and C-F bonds, estimating resistance to hydrolysis or photolysis. Compare with known atmospheric lifetimes of HCFCs (e.g., HCFC-225) to assess ozone depletion potential. Validate models using experimental degradation data from controlled UV exposure studies .

Q. What experimental strategies resolve contradictions in thermodynamic property measurements (e.g., vapor pressure) for this compound?

- Methodological Answer : Calibrate instrumentation (e.g., static vapor pressure apparatus) against reference compounds (e.g., perfluorocyclobutane ). Replicate measurements under varying temperatures (e.g., 25–100°C) and pressures, applying the Antoine equation to model vapor pressure curves. Discrepancies may arise from impurities; thus, cross-validate with GC-MS purity data .

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Design kinetic studies using nucleophiles (e.g., NaOH, NH) under controlled conditions (solvent polarity, temperature). Monitor reaction progress via NMR to track fluorine displacement. Compare activation energies (Eyring plots) with non-fluorinated analogs (e.g., 1-chlorobutane) to quantify electron-withdrawing effects of fluorine .

Q. What analytical techniques quantify trace degradation products of this compound in environmental samples?

- Methodological Answer : Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate degradation byproducts (e.g., fluorocarboxylic acids). Analyze via high-resolution LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Quantify using isotope dilution (e.g., -labeled internal standards) to mitigate matrix effects .

Propriétés

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMVWNQEVYZFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075245 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-31-4 | |

| Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.